Superior Corrosion Inhibition Efficiency of 6-Benzyloxyindole versus 3-Methylindole on Low Carbon Steel
In a head-to-head comparative study evaluating organic corrosion inhibitors for low carbon steel in 1.0 M HCl at 303 K, 6-benzyloxyindole demonstrated superior inhibition efficiency relative to the closest indole comparator, 3-methylindole. The study employed both weight loss and potentiodynamic polarization methods at an inhibitor concentration of 10 × 10⁻⁵ M [1].
| Evidence Dimension | Corrosion inhibition efficiency (%) |
|---|---|
| Target Compound Data | 92.29% (weight loss method); 94.11% (potentiodynamic polarization) |
| Comparator Or Baseline | 3-Methylindole: 86.32% (weight loss); 88.11% (potentiodynamic polarization); 2-Nitroaniline: 52.24% (weight loss); 3-Nitroaniline: 51.37% (weight loss); 4-Nitroaniline: 50.50% (weight loss) |
| Quantified Difference | 6-Benzyloxyindole outperformed 3-methylindole by approximately 6.0–6.9 percentage points in absolute inhibition efficiency and outperformed all aniline derivatives by 40–42 percentage points |
| Conditions | Low carbon steel substrate; 1.0 M HCl solution; inhibitor concentration 10 × 10⁻⁵ M; temperature 303 K; Langmuir adsorption isotherm confirmed |
Why This Matters
For industrial material scientists and corrosion researchers, the 6–7% absolute efficiency advantage over the nearest indole comparator translates to measurably reduced material degradation and extended service life, justifying the selection of this specific substitution pattern over generic indole alternatives.
- [1] Ajayi, O.O. et al. Derivatives of Indole and Aniline as Organic Corrosion Inhibitors of Low Carbon Steel. University of Ibadan Repository, 2022. View Source
